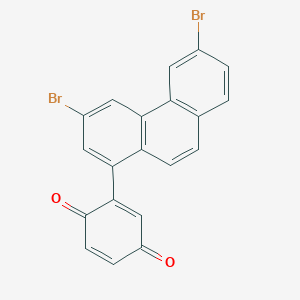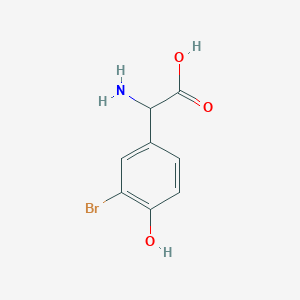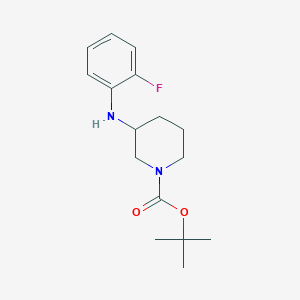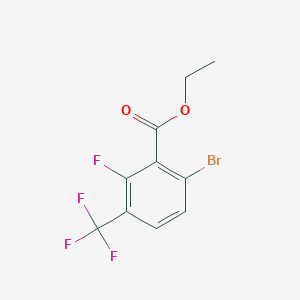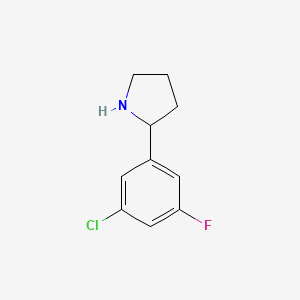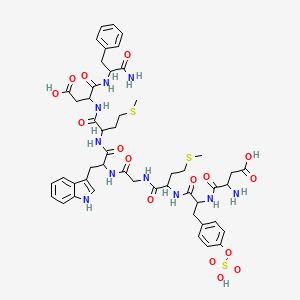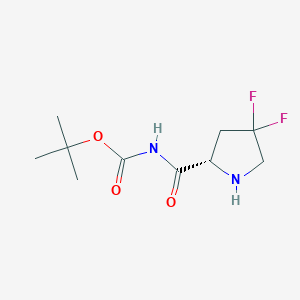
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a tert-butyloxycarbonyl group and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection with Tert-Butyloxycarbonyl Group: The tert-butyloxycarbonyl group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.
Deprotected Amine: Removal of the tert-butyloxycarbonyl group yields the free amine.
科学的研究の応用
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be employed in the study of enzyme-substrate interactions and other biochemical processes.
作用機序
The mechanism of action of (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The tert-butyloxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in various chemical transformations .
類似化合物との比較
Similar Compounds
(2s)-n-(Tert-butyloxycarbonyl)-4-fluoropyrrolidine-2-carboxamide: Similar structure but with only one fluorine atom.
(2s)-n-(Tert-butyloxycarbonyl)-pyrrolidine-2-carboxamide: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
The presence of two fluorine atoms in (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide enhances its reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
特性
分子式 |
C10H16F2N2O3 |
|---|---|
分子量 |
250.24 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-4,4-difluoropyrrolidine-2-carbonyl]carbamate |
InChI |
InChI=1S/C10H16F2N2O3/c1-9(2,3)17-8(16)14-7(15)6-4-10(11,12)5-13-6/h6,13H,4-5H2,1-3H3,(H,14,15,16)/t6-/m0/s1 |
InChIキー |
XHHIPGKYPSPLHH-LURJTMIESA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC(=O)[C@@H]1CC(CN1)(F)F |
正規SMILES |
CC(C)(C)OC(=O)NC(=O)C1CC(CN1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine](/img/structure/B15146556.png)
![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)
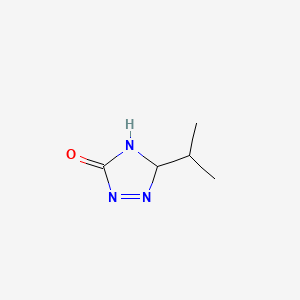
![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
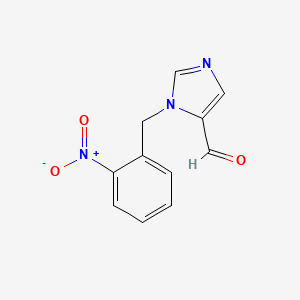
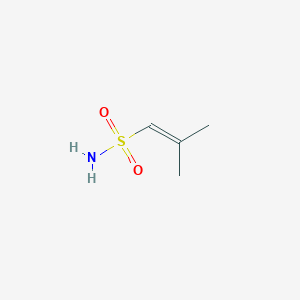
![(2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate](/img/structure/B15146597.png)
![(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B15146600.png)
